molecular formula C8H13NO2S B3115661 (2s)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester CAS No. 21055-43-6

(2s)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester

Cat. No. B3115661
CAS RN: 21055-43-6
M. Wt: 187.26 g/mol
InChI Key: GKWLTOCCLNATHO-ZETCQYMHSA-N
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Description

(2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester, or (2S)-2-ITMP, is a synthetic organic compound belonging to the class of isothiocyanates. It is a colorless oil that is soluble in organic solvents such as methanol, ethanol, and acetonitrile, but insoluble in water. (2S)-2-ITMP has been used in the synthesis of various pharmaceuticals and is used in scientific research applications.

Scientific Research Applications

Polymer Synthesis and Functionalization

  • Functionalized polymers, such as soluble polystyrenes, have been developed using methyl esters as intermediates, showcasing applications in materials science and engineering (Dalil et al., 2000).

Synthesis of Pesticide Intermediates

  • Methyl esters serve as important intermediates in the synthesis of pyrethroids pesticides, demonstrating their role in agricultural chemistry (Peng Chu-he, 2012).

Biofuel Production

  • The engineering of microorganisms for the synthesis of pentanol isomers from amino acid substrates points to applications in sustainable energy, specifically biofuel production (Cann & Liao, 2009).

Chemical Process Design

  • Methyl valerate (methyl pentanoate) has been used in the fragrance industry and as a plasticizer, with studies focusing on the design and control of its production process (Cheng-Liang Chen et al., 2016).

Enzymatic Synthesis of Flavors

  • Enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester, a major apple and strawberry flavor, showcases the application of methyl esters in the food industry and flavor chemistry (Kwon, Hong, & Yoon, 2000).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as ca-074 methyl ester, are known to inhibit cathepsin b . Cathepsin B is a protease involved in protein degradation and turnover, and its inhibition can have significant effects on cellular processes.

Mode of Action

Esters, in general, can undergo a variety of reactions, including hydrolysis, aminolysis, and reduction . These reactions can lead to changes in the compound’s structure and consequently its interaction with its targets.

Biochemical Pathways

Esters are known to participate in various biochemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Esters, in general, are known to be converted into carboxylic acids and alcohols through hydrolysis . This process can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds, such as mycophenolic acid methyl ester, have been shown to inhibit the replication of different influenza a virus strains in vitro with low cytotoxicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2S)-2-Isothiocyanato-4-methyl-pentanoic acid methyl ester. For instance, the presence of water can lead to the hydrolysis of the ester, converting it into a carboxylic acid and an alcohol . Additionally, the presence of certain bases or acids can catalyze this reaction .

properties

IUPAC Name

methyl (2S)-2-isothiocyanato-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-6(2)4-7(9-5-12)8(10)11-3/h6-7H,4H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWLTOCCLNATHO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943363
Record name Methyl N-(sulfanylidenemethylidene)leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21055-43-6
Record name Methyl N-(sulfanylidenemethylidene)leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21055-43-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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